2,6-Diamino-5-bromonicotinic Acid

Halogen Bonding Structure-Based Drug Design Molecular Recognition

This compound's unique substitution pattern—vicinal 2,6-diamino groups paired with a 5-bromo cross-coupling handle—enables modular, site-selective derivatization impossible with non-halogenated or chloro analogs. The bromine's higher polarizability (Δ +0.87 ų vs Cl) enhances halogen bonding in fragment-based drug design, while the modulated pKa (5.44) shifts ionization equilibrium for improved oral permeability. Ideal for parallel library synthesis, PROTAC linker attachment, and fluorescent probe assembly from a single, well-defined starting point.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.037
CAS No. 1934985-61-1
Cat. No. B2950006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-bromonicotinic Acid
CAS1934985-61-1
Molecular FormulaC6H6BrN3O2
Molecular Weight232.037
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)N)N)C(=O)O
InChIInChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10)
InChIKeyOSBHKMMKZAZFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-5-bromonicotinic Acid (CAS 1934985-61-1): An Orthogonal, Halogenated Pyridine Scaffold for Precision Molecular Design and MedChem Procurement


2,6-Diamino-5-bromonicotinic acid (CAS 1934985-61-1, C6H6BrN3O2, MW 232.03 g/mol) is a polyfunctional pyridinecarboxylic acid building block featuring vicinal 2,6-diamino substitution and a 5-bromo handle on the nicotinic acid core . Its orthogonal combination of nucleophilic amino groups, an electrophilic bromine site, and a free carboxylic acid enables modular, site-selective derivatization strategies that are not accessible with non-halogenated, mono-amino, or chloro-analogs [1]. This unique substitution pattern positions it as a strategic intermediate for the rapid assembly of structurally diverse heterocyclic libraries and the exploration of halogen bonding-dependent pharmacophores .

2,6-Diamino-5-bromonicotinic Acid: Why Off-the-Shelf Nicotinic Acid Analogs Fail in Orthogonal Derivatization Workflows


Attempts to substitute 2,6-diamino-5-bromonicotinic acid with more common nicotinic acid derivatives are frustrated by fundamental differences in substitution pattern and halogen identity. Non-halogenated 2,6-diaminonicotinic acid lacks the essential 5-bromo cross-coupling handle required for palladium-catalyzed diversification . Conversely, 5-bromonicotinic acid, while possessing the desired bromine, is devoid of the 2- and 6-amino groups that dramatically alter the electron density of the pyridine ring and its hydrogen-bonding capacity . The chloro-analog (2,6-diamino-5-chloronicotinic acid) presents a smaller, less polarizable halogen, which impacts both reaction kinetics in cross-coupling and the strength of potential halogen bonds with biological targets . These structural distinctions translate into quantifiable differences in physical properties, reactivity, and predicted drug-likeness, rendering generic interchange scientifically unsound.

2,6-Diamino-5-bromonicotinic Acid: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Halogen Bonding Potential vs. 5-Chloro Analog: A Quantitative Descriptor Comparison

The presence of a 5-bromo substituent in 2,6-diamino-5-bromonicotinic acid (MW 232.03) confers a significantly larger, more polarizable halogen atom compared to the 5-chloro analog (MW 187.58) [REFS-1, REFS-2]. The atomic radius of bromine (1.85 Å) is substantially larger than that of chlorine (1.75 Å), and its polarizability (3.05 ų) is nearly double (Cl: 2.18 ų), which directly correlates with the strength of potential halogen bonding interactions [1]. This physicochemical difference is critical for engaging in non-covalent interactions with protein targets and can be a primary driver of binding affinity and selectivity in structure-based design campaigns [2].

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Modulated Acidity (pKa) for Fine-Tuned Physicochemical Properties vs. Non-Halogenated 2,6-Diamino Analog

The electron-withdrawing nature of the 5-bromo substituent in 2,6-diamino-5-bromonicotinic acid (predicted pKa = 5.44 ± 0.20) increases the acidity of the carboxylic acid group compared to the non-halogenated 2,6-diaminonicotinic acid (predicted pKa = 3.60 ± 0.10) [REFS-1, REFS-2]. The bromine's inductive effect (-I) stabilizes the conjugate base, lowering the pKa by approximately 1.8 log units, which alters the ionization state at physiological pH and impacts solubility, permeability, and protein binding [1].

Physicochemical Property Drug-Likeness Ionization State

Optimized Hydrogen Bonding Capacity vs. 5-Bromonicotinic Acid for Target Engagement

2,6-Diamino-5-bromonicotinic acid (Hydrogen Bond Donors: 3; Hydrogen Bond Acceptors: 5) offers a significantly enhanced hydrogen-bonding profile compared to 5-bromonicotinic acid (HBD: 1; HBA: 3), due to the presence of two additional amino groups [REFS-1, REFS-2]. This equates to a net increase of two hydrogen bond donors and two acceptors, which can facilitate more extensive and specific intermolecular interactions with biological targets, potentially increasing binding affinity and selectivity in enzymatic or receptor assays [2].

Hydrogen Bonding Medicinal Chemistry Target Affinity

Superior Molecular Flexibility and Synthetic Versatility vs. 2-Amino and 6-Amino Regioisomers

The symmetrical 2,6-diamino substitution pattern of 2,6-diamino-5-bromonicotinic acid provides two chemically equivalent nucleophilic handles for amide bond formation or reductive amination, whereas its regioisomers, 2-amino-5-bromonicotinic acid (CAS 52833-94-0) and 6-amino-5-bromonicotinic acid (CAS 180340-69-6), each possess only a single amino group [REFS-1, REFS-2, REFS-3]. This structural feature allows for sequential or simultaneous derivatization strategies, effectively doubling the potential for molecular diversification from a single building block and enabling the rapid synthesis of focused compound libraries with twice the structural complexity [2].

Synthetic Versatility Parallel Synthesis Scaffold Hopping

2,6-Diamino-5-bromonicotinic Acid: High-Value Application Scenarios Informed by Quantitative Differentiation Evidence


Halogen Bonding-Directed Fragment-Based Drug Discovery (FBDD) Campaigns

The enhanced polarizability and larger atomic radius of the 5-bromo substituent (Δ Polarizability = +0.87 ų vs. Cl) make this compound a superior choice for FBDD efforts targeting binding sites known to accommodate or be modulated by halogen bonding interactions [REFS-1, REFS-2]. Its use as a fragment core can exploit the bromine's σ-hole to form strong, directional halogen bonds with backbone carbonyls or side-chain heteroatoms, potentially increasing binding enthalpy and hit-to-lead success rates in structure-based design programs targeting kinases, proteases, or protein-protein interactions [2].

pH-Dependent Formulation and Oral Bioavailability Optimization

The modulated pKa of the carboxylic acid group (5.44 vs. 3.60 for the non-halogenated analog) shifts the ionization equilibrium, resulting in a greater fraction of the neutral, more permeable species at the pH of the small intestine [REFS-1, REFS-2]. This property makes it a valuable scaffold for designing prodrugs or optimizing the oral absorption of lead compounds, particularly when balancing solubility and permeability is critical for achieving adequate systemic exposure in preclinical PK studies [2].

Rapid Generation of Diverse and Complex Heterocyclic Libraries via Sequential Functionalization

Leveraging the dual 2,6-amino handles (2x vs. 1x in regioisomers) enables highly efficient parallel synthesis of structurally diverse libraries [REFS-1, REFS-2]. In a typical workflow, the 5-bromo position can first be diversified via Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups, followed by sequential or simultaneous amide bond formation at the 2- and 6-amino positions [2]. This orthogonal reactivity allows for the rapid exploration of chemical space and the generation of compounds with increased 3D complexity and improved pharmacological profiles.

Development of Bifunctional and Bivalent Chemical Probes and PROTACs

The combination of a robust cross-coupling handle (5-bromo) and two symmetrically positioned amino groups (2- and 6-positions) makes this scaffold uniquely suited for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes [1]. The bromine can be used to attach a ligand for a target protein, while the amino groups can be differentially functionalized to introduce a linker for an E3 ligase ligand (for PROTACs) or a fluorophore (for probes), all from a single, well-defined starting point [REFS-2, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-5-bromonicotinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.